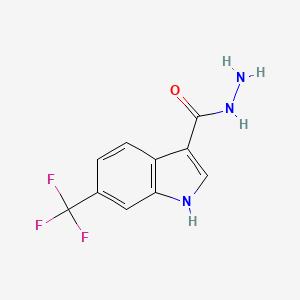
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoquinoline and isoxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves the formation of the isoxazole ring followed by the introduction of the isoquinoline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-isoquinolylhydrazine with methyl isopropyl ketone in glacial acetic acid at reflux can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoquinoline and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other compounds.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various chemical syntheses.
Uniqueness
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of isoquinoline and isoxazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
特性
分子式 |
C14H10N2O3 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
3-isoquinolin-5-yl-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)11-4-2-3-9-7-15-6-5-10(9)11/h2-7H,1H3,(H,17,18) |
InChIキー |
KOCKNIQRSYAZFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC3=C2C=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)


![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)





